

Comprehensive Technical Review: Fruquintinib Pharmacokinetics and CYP3A-Mediated Metabolism

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Compound Focus: Fruquintinib

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Introduction and Drug Overview

Fruquintinib is a **highly selective oral small-molecule tyrosine kinase inhibitor** that targets all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) to inhibit tumor angiogenesis. As an **anti-angiogenic agent**, it represents a significant advancement in the treatment of metastatic colorectal cancer (mCRC), particularly for patients who have progressed on prior therapies. The drug received **FDA approval in 2023** based on demonstrating statistically significant improvement in overall survival in both the FRESCO and FRESCO-2 phase III clinical trials. **Fruquintinib** is classified as a **Biopharmaceutical Classification System (BCS) Class 2 compound**, characterized by low solubility and high permeability, which has important implications for its pharmacokinetic profile and potential drug-drug interactions.

The metabolism of **fruquintinib** involves **multiple enzymatic pathways**, with cytochrome P450 3A (CYP3A) playing a predominant role based on in vitro and clinical studies. Understanding the pharmacokinetics and metabolic fate of **fruquintinib** is essential for **optimizing clinical efficacy** and **managing potential drug interactions** in the typically polypharmacy-prone cancer patient population. This comprehensive review synthesizes current evidence from clinical studies to provide drug development professionals and researchers with detailed insights into **fruquintinib's** pharmacokinetic behavior, metabolic pathways, and clinically relevant interactions.

Metabolic Pathways and CYP3A Role

Primary Metabolic Pathways

Fruquintinib undergoes **extensive metabolism** in humans through multiple simultaneous pathways involving both CYP450 and non-CYP450 enzyme systems. The proposed metabolic scheme includes **oxidation, demethylation, hydrolysis**, and subsequent conjugation through **glucuronidation and sulfation**. Mass balance studies have demonstrated that after oral administration of radiolabeled **fruquintinib**, the drug is extensively metabolized with **only minimal excretion of unchanged compound** (0.5% in urine and 5% in feces). The **primary circulating metabolite** is M11, resulting from N-demethylation on the benzofuran ring, which accounts for approximately **17% of total radioactivity exposure** in plasma.

- **Enzyme Systems Involved:** In vitro studies indicate that multiple CYP isoforms contribute to **fruquintinib** metabolism, with **CYP3A demonstrating the highest relative contribution** compared to other CYP isoforms. Additional CYP enzymes involved include **CYP2C8, CYP2C9, and CYP2C19**, though to a lesser extent than CYP3A. Non-CYP450 enzyme systems, particularly those mediating **sulfation and glucuronidation**, also play significant roles in **fruquintinib's** metabolic clearance.
- **Metabolite Activity Profile:** The major metabolite M11 demonstrates **significantly reduced pharmacological activity** compared to the parent compound, exhibiting approximately **10 times lower potency** for inhibiting VEGFR-2 kinase activity. This reduced activity suggests that the metabolite is unlikely to contribute substantially to the overall pharmacological effect of **fruquintinib**, though it represents a significant component of the drug's metabolic profile.

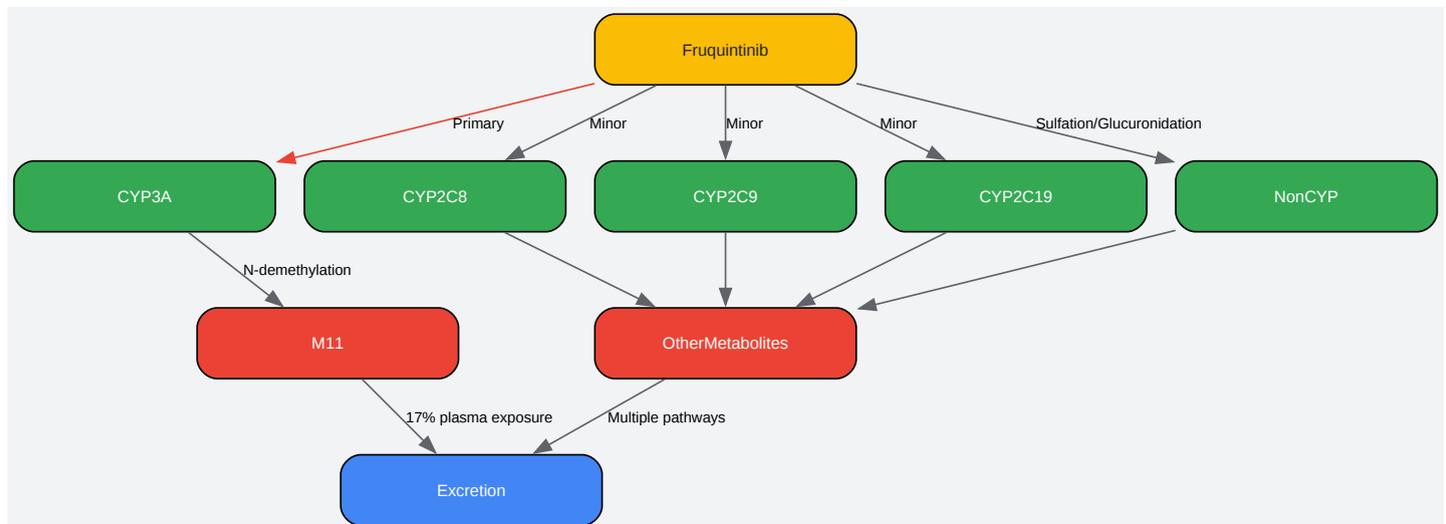
Quantitative Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic Parameters of **Fruquintinib** and Metabolite M11

Parameter	Fruquintinib	Metabolite M11	Conditions
Half-life (mean ± SD)	42 ± 11 hours	54 hours	Single dose 5 mg
Time to Cmax (median)	2 hours (0-26)	Not specified	Fasted conditions
Apparent Volume of Distribution	46 ± 13 L	Not determined	Steady state

Parameter	Fruquintinib	Metabolite M11	Conditions
Protein Binding	~95%	Not determined	In vitro
Apparent Clearance	14.8 ± 4.4 mL/min	Not determined	Steady state
Steady-state Cmax (%CV)	300 ng/mL (28%)	Not determined	5 mg daily
Steady-state AUC _{0-24h} (%CV)	5880 ng·h/mL (29%)	Not determined	5 mg daily
Accumulation Ratio	4-fold	Not determined	After 14 days

The pharmacokinetics of **fruquintinib** demonstrate **dose proportionality** across the dosage range of 1 to 6 mg (0.2 to 1.2 times the recommended dosage). Steady-state concentrations are achieved after approximately **14 days of repeated dosing**, consistent with the drug's relatively long half-life. The **mean accumulation ratio** of 4-fold at steady state aligns with the predicted accumulation based on the drug's elimination half-life and dosing regimen.



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Figure 1: **Fruquintinib** Metabolic Pathways - CYP3A mediates the primary N-demethylation to metabolite M11, while multiple secondary enzymes contribute to overall clearance

Clinically Significant Drug Interactions

CYP3A-Mediated Drug-Drug Interactions

Clinical studies have systematically evaluated the impact of CYP3A modulation on **fruquintinib** pharmacokinetics through drug interaction studies with prototypical inhibitors and inducers. These studies employed **fixed-sequence designs** in healthy subjects to quantify the magnitude of these interactions and inform clinical management strategies.

- **CYP3A Inhibition:** Coadministration with itraconazole, a **potent CYP3A inhibitor**, resulted in a modest increase in **fruquintinib** systemic exposure with **area under the curve (AUC) increasing by approximately 10%**. This change was not considered clinically meaningful, suggesting that **fruquintinib** can be safely administered with CYP3A inhibitors without dose adjustment. However, the exposure of the M11 metabolite **decreased by 44-55%** during itraconazole coadministration, consistent with inhibition of its formation from the parent drug.
- **CYP3A Induction:** In contrast, coadministration with rifampin, a **potent CYP3A inducer**, resulted in a substantial reduction in **fruquintinib** exposure with **AUC decreased by 65%** and **Cmax reduced by 12%**. This clinically significant reduction in exposure could potentially compromise **fruquintinib** efficacy. Interestingly, rifampin coadministration resulted in a **2.3-fold increase in M11 Cmax**, suggesting complex effects on both formation and elimination pathways of the metabolite.

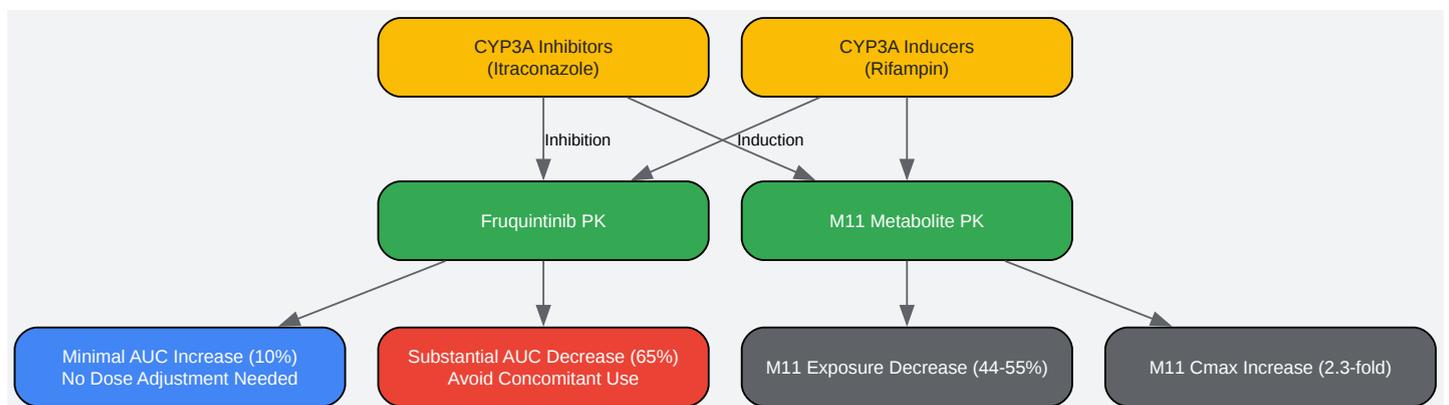
Table 2: Effects of CYP3A Modulation on **Fruquintinib** Pharmacokinetics

Interaction Type	Coadministered Drug	Effect on Fruquintinib AUC	Effect on Fruquintinib Cmax	Effect on M11 AUC	Effect on M11 Cmax	Clinical Recommendation
CYP3A Inhibition	Itraconazole 200 mg	Increase ~10%	Not significant	Decrease 44-55%	Decrease 44-55%	No dose adjustment needed
CYP3A Induction	Rifampin 600 mg	Decrease 65%	Decrease 12%	Marginal effect	Increase 2.3-fold	Avoid concomitant use

Gastric pH and Food Effect Interactions

Given **fruquintinib**'s classification as a BCS Class 2 weak base with **pH-dependent solubility**, specific studies were conducted to evaluate potential interactions with food and acid-reducing agents. These factors are particularly relevant in the cancer patient population where **gastric acid-reducing agents** are frequently used to manage gastrointestinal symptoms.

- **Food Effects:** Administration of **fruquintinib** with a **high-fat meal** (approximately 800-1000 calories with 50% fat content) resulted in **similar systemic exposure** compared with fasted conditions. The 90% confidence intervals for both AUC and C_{max} ratios (fed vs. fasted) fell entirely within the 80-125% bioequivalence bounds, supporting the conclusion that food does not significantly affect **fruquintinib** absorption.
- **Proton Pump Inhibitors:** Coadministration with **rabeprazole 40 mg** following a 6-day lead-in period to ensure maximal acid suppression demonstrated **no significant effect** on **fruquintinib** exposure. As with the food effect study, the 90% confidence intervals for AUC and C_{max} ratios were entirely within bioequivalence bounds, indicating that **fruquintinib** can be safely coadministered with proton pump inhibitors without dose adjustment.



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Figure 2: CYP3A-Mediated Drug Interaction Mechanisms - Inhibition shows minimal clinical effect while induction requires avoidance

Population Pharmacokinetics and Covariate Effects

Population pharmacokinetic analyses have characterized sources of interpatient variability in **fruquintinib** exposure and identified potentially clinically significant factors that may necessitate dose individualization. These analyses pooled data from **557 subjects** across five Phase I/Ib studies and the FRESCO-2 Phase III study, providing robust assessment of covariate effects.

Demographic and Clinical Covariates

- **Body Size Effects:** The analysis identified that **body weight** significantly influenced both **fruquintinib** clearance and apparent volume of distribution, with both parameters increasing with higher body weight. However, the magnitude of this effect was estimated to be **less than 20%**, which is not considered clinically meaningful given the overall safety profile of the drug.
- **Age, Sex, and Race:** The population PK analysis demonstrated that **age** (across a range of 18-82 years), **sex**, **race** (Asian, Black, and White), and **ethnicity** (Hispanic vs. non-Hispanic) had no clinically meaningful impact on **fruquintinib** or M11 pharmacokinetics. These findings support the use of the same starting dose across these demographic factors.

Organ Function and Comedications

- **Hepatic and Renal Impairment:** **Mild hepatic impairment** and **mild renal impairment** did not significantly affect **fruquintinib** pharmacokinetics. However, the drug has not been adequately studied in patients with **moderate or severe hepatic impairment** or **moderate to severe renal impairment**, and use in these populations is not recommended until further data are available.
- **Proton Pump Inhibitors:** The population analysis confirmed that concurrent use of **proton pump inhibitors** reduced the **fruquintinib** absorption rate constant by **60.7%**, consistent with the drug's properties as a weak base. However, this effect on absorption rate did not translate to clinically meaningful changes in overall exposure (AUC), supporting the conclusion that no dose adjustment is necessary.

Table 3: Covariate Effects on **Fruquintinib** Pharmacokinetics

Covariate	Effect on PK Parameters	Magnitude of Effect	Clinical Impact
Body Weight	Increased clearance and volume of distribution with higher weight	<20%	Not clinically meaningful
Proton Pump Inhibitors	Decreased absorption rate constant	60.7% reduction	No significant effect on AUC
Hepatic Impairment (Mild)	No significant effect on clearance	<20%	Not clinically meaningful
Renal Impairment (Mild)	No significant effect on clearance	<20%	Not clinically meaningful
Age (18-82 years)	No significant effect	<20%	Not clinically meaningful
Race and Ethnicity	No significant effect	<20%	Not clinically meaningful

Clinical Management and Clinical Implications

Dosing Recommendations

The standard recommended dosage of **fruquintinib** for metastatic colorectal cancer is **5 mg orally once daily** for the first **21 days of each 28-day cycle**. This schedule continues until disease progression or unacceptable toxicity. The capsules should be swallowed whole with or without food, providing administration flexibility for patients. If a dose is missed, it can be taken within **12 hours of the scheduled time**; beyond this window, the dose should be skipped rather than doubling the next dose.

- **Dosage Modification Schema:** For management of adverse reactions, a structured dose reduction protocol is recommended. The first dose reduction is to **4 mg once daily**, and if further reduction is necessary, to **3 mg once daily**. Permanent discontinuation is recommended for patients who cannot tolerate the 3 mg dose. Specific guidelines are provided for managing hypertension, hemorrhagic events, hepatotoxicity, proteinuria, palmar-plantar erythrodysesthesia, and other adverse reactions.

Clinical Pharmacology Considerations

The **long half-life** of **fruquintinib** (approximately 42 hours) and its major metabolite M11 (54 hours) has important implications for clinical use. The extended half-life contributes to the **4-fold accumulation** observed at steady state and supports the once-daily dosing regimen. However, this prolonged elimination period should be considered when managing toxicity or planning surgical procedures, where **fruquintinib** should be withheld for **≥2 weeks prior to major surgery** and until adequate wound healing after surgery.

Based on the comprehensive pharmacokinetic characterization, several factors require special attention in clinical practice:

- **Drug Interaction Management:** Concomitant use with **potent CYP3A inducers of rifampin-like potency should be avoided** due to the substantial reduction in **fruquintinib** exposure that could compromise efficacy. In contrast, **no dose adjustment is necessary** when coadministering with CYP3A inhibitors.
- **Special Populations:** **No dose adjustments** are required based on age, sex, race, mild hepatic impairment, or mild renal impairment. However, the drug is **not recommended in moderate to severe hepatic impairment** or moderate to severe renal impairment due to lack of data in these populations.
- **Therapeutic Drug Monitoring:** While not routinely recommended in clinical practice, understanding the pharmacokinetic profile can inform toxicity management. The long half-life suggests that steady-state concentrations may not be achieved for **approximately 2 weeks**, and adverse events related to drug accumulation may manifest after this period.

Conclusion

Fruquintinib demonstrates a predictable pharmacokinetic profile characterized by **complete oral absorption** unaffected by food, **extensive metabolism** primarily mediated by CYP3A, and **prolonged elimination** consistent with once-daily dosing. The major metabolic pathway generates a less active metabolite (M11) that represents a significant circulating component but likely contributes minimally to overall pharmacological activity. The well-characterized drug interaction profile indicates that **CYP3A induction poses the most significant interaction risk**, necessitating avoidance of potent inducers, while CYP3A inhibition and gastric acid-reducing agents do not require dose modifications.

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